molecular formula C14H10Cl2O3 B6407409 3-(2,5-Dichlorophenyl)-5-methoxybenzoic acid CAS No. 1262007-22-6

3-(2,5-Dichlorophenyl)-5-methoxybenzoic acid

Cat. No.: B6407409
CAS No.: 1262007-22-6
M. Wt: 297.1 g/mol
InChI Key: CQQJYMPIGCZDKY-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)-5-methoxybenzoic acid: is an aromatic carboxylic acid derivative. This compound is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzene ring, which is further connected to a benzoic acid moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

3-(2,5-dichlorophenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-11-5-8(4-9(6-11)14(17)18)12-7-10(15)2-3-13(12)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQJYMPIGCZDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691236
Record name 2',5'-Dichloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262007-22-6
Record name 2',5'-Dichloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dichlorophenyl)-5-methoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dichlorophenol.

    Methoxylation: The phenol group is methoxylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Carboxylation: The methoxylated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a catalyst like copper or palladium.

Industrial Production Methods: In an industrial setting, the production of 3-(2,5-Dichlorophenyl)-5-methoxybenzoic acid may involve continuous flow reactors to ensure efficient heat and mass transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of 3-(2,5-Dichlorophenyl)-5-methoxybenzaldehyde or 3-(2,5-Dichlorophenyl)-5-methoxybenzoic acid.

    Reduction: Formation of 3-(2,5-Dichlorophenyl)-5-methoxybenzyl alcohol.

    Substitution: Formation of 3-(2,5-Dichlorophenyl)-5-methoxybenzoic acid derivatives with substituted groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of aromatic substitution reactions.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The presence of chlorine atoms and the methoxy group can influence its binding affinity to enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 3-(2,5-Dichlorophenyl)propanoic acid
  • 5-(2,5-Dichlorophenyl)-2-furoic acid

Comparison:

  • 3-(2,5-Dichlorophenyl)-5-methoxybenzoic acid has a methoxy group that can participate in additional hydrogen bonding and electronic interactions compared to its analogs.
  • The presence of the benzoic acid moiety provides distinct chemical reactivity and biological activity compared to similar compounds with different functional groups.

This compound’s unique structural features and reactivity make it a valuable subject for various scientific and industrial applications

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